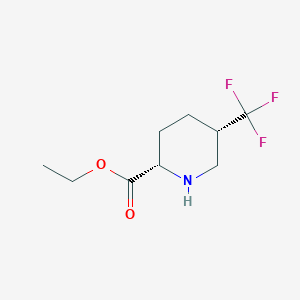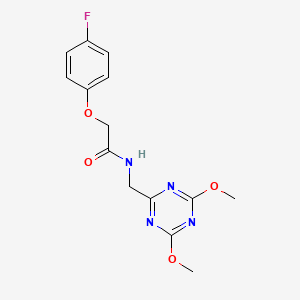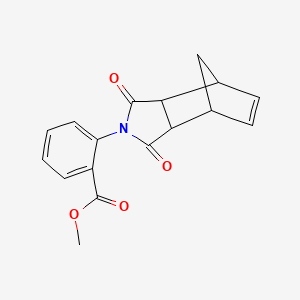
5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C24H24FN3O4 and its molecular weight is 437.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiolabeling for PET Imaging
5-((4-Fluorobenzyl)oxy)-2-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one and its derivatives show promise in the field of Positron Emission Tomography (PET) imaging. Specifically, derivatives such as [(18)F]p-MPPF, a radiolabeled antagonist, have been extensively researched for their applications in studying 5-HT(1A) receptors within the brain. These studies encompass a broad spectrum of research including chemistry, radiochemistry, and in vivo imaging in animal models and humans. This compound has shown potential for detailed examination of the serotonergic neurotransmission system through PET, providing valuable insights into the functioning of 5-HT(1A) receptors and their role in various neurological conditions (Plenevaux et al., 2000).
Neurological Disorder Studies
The compound's derivatives are also utilized in studying neurological disorders, such as Alzheimer's disease, by targeting 5-HT(1A) receptors. A specific derivative was employed to quantify receptor densities in Alzheimer's patients, revealing significant decreases in certain brain regions. This suggests the potential for these compounds to serve as biomarkers in diagnosing and understanding the progression of Alzheimer's disease and possibly other cognitive impairments (Kepe et al., 2006).
Anti-Inflammatory and Analgesic Agents
Beyond imaging, derivatives of this compound have been synthesized for potential use as anti-inflammatory and analgesic agents. A study on novel benzodifuranyl derivatives demonstrated promising results in cyclooxygenase inhibition and exhibited significant analgesic and anti-inflammatory activities, highlighting the compound's therapeutic potential beyond its imaging applications (Abu‐Hashem et al., 2020).
Eating Disorder Therapeutics
In research exploring compulsive eating disorders, a selective antagonist targeting the Orexin-1 receptor demonstrated efficacy in reducing binge eating in animal models. This finding indicates that derivatives of this compound could be effective in treating eating disorders with a compulsive component, offering a new avenue for pharmacological intervention (Piccoli et al., 2012).
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4/c1-31-20-8-6-19(7-9-20)27-10-12-28(13-11-27)24(30)21-14-22(29)23(15-26-21)32-16-17-2-4-18(25)5-3-17/h2-9,14-15H,10-13,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEKLDVMJZNWNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2684969.png)
![(2,2-Dimethylcyclopropyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2684972.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2684975.png)
![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2684977.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2684979.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684980.png)
![5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid](/img/structure/B2684982.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolylthio)propanamide](/img/structure/B2684983.png)

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2684985.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2684986.png)
![7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2684988.png)

